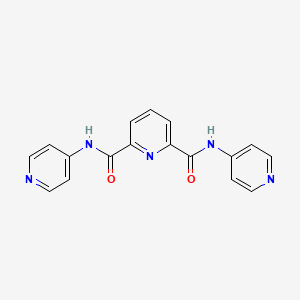

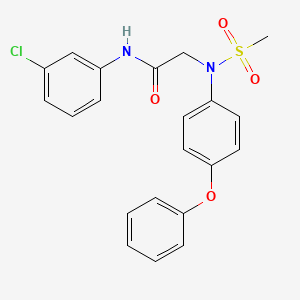

N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide” is a compound derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . It has the molecular formula C17H13N5O2 . This compound is known to bind divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .

Synthesis Analysis

The synthesis of “N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide” involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . It has also been introduced into the main chains of linear and crosslinked polyurethanes .Molecular Structure Analysis

The coordination mode of this compound can be influenced by the introduction of bulky, nitrogen donor atom bearing pendant groups . In certain nickel complexes, the coordination mode of the ligand was found to be tridentate (ONO) .Chemical Reactions Analysis

This compound has been found to interact with copper (II) and nickel (II) cations in an acetonitrile:water mixture (9:1 v/v), forming complexes of 1:1 stoichiometry . It has also been used in the synthesis of precatalysts for ethylene oligomerization .Mécanisme D'action

Target of Action

N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide is a tridentate ligand that primarily targets transition metals, particularly copper (Cu 2+) and nickel (Ni 2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and electron transport.

Mode of Action

The compound interacts with its targets by forming complexes. The coordination mode of the ligand with nickel in complexes was found to be tridentate (ONO), as established by single crystal X-ray diffractions . This interaction results in changes in the electronic configuration of the metal ions, which can influence their reactivity and interaction with other molecules.

Result of Action

The molecular and cellular effects of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide’s action are largely dependent on the specific metal ions it interacts with. For example, its interaction with copper and nickel ions could potentially influence the activity of enzymes that require these ions as cofactors .

Action Environment

The action, efficacy, and stability of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with the compound’s target ions, affecting its efficacy. Additionally, factors such as pH and temperature could influence the stability of the complexes formed by the compound .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide in lab experiments include its versatility as a ligand for the synthesis of various metal complexes and MOFs, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the difficulty of synthesizing and handling the compound.

Orientations Futures

There are many potential future directions for research on N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide, including the development of new this compound-based MOFs with specific properties for various applications, the investigation of this compound's potential as a therapeutic agent for other diseases, and the study of this compound's interactions with specific proteins and enzymes involved in disease pathways. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with even greater potential for scientific research.

Méthodes De Synthèse

The synthesis of N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide can be achieved through several methods, including the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-amine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. Alternatively, this compound can be prepared through the reaction of pyridine-4-carboxylic acid with pyridine-2,6-diamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Applications De Recherche Scientifique

N,N'-di-4-pyridinyl-2,6-pyridinedicarboxamide has been extensively studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. This compound-based MOFs have shown promise in applications such as gas storage, catalysis, and drug delivery.

In biomedical research, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells and to reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

Propriétés

IUPAC Name |

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCDOQQWUMMEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B6053333.png)

![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)

![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)

![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)

![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6053408.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)